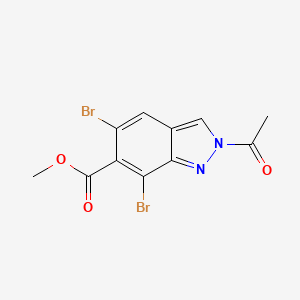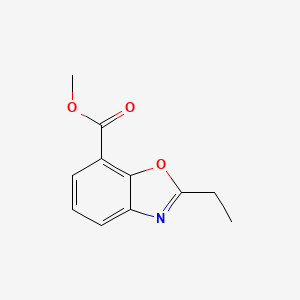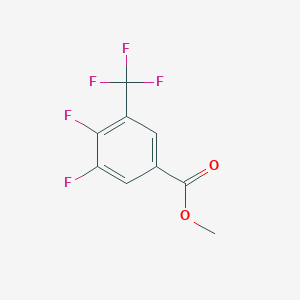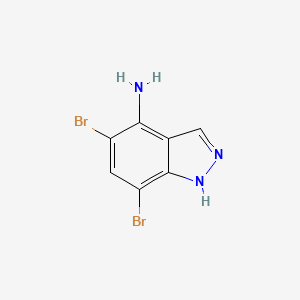![molecular formula C10H11ClF2N2O2 B1405638 N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea CAS No. 1427460-88-5](/img/structure/B1405638.png)
N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea
Overview
Description
N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea, also known as difluoromethylornithine (DFMO), is a synthetic molecule that has been extensively studied in the fields of biochemistry and physiology due to its many potential applications. DFMO has been shown to be an effective inhibitor of the enzyme ornithine decarboxylase (ODC), which is an important enzyme in the polyamine biosynthesis pathway, and is involved in many physiological processes such as cell growth, differentiation, and apoptosis. DFMO has also been used in a variety of laboratory experiments, and has been studied for its potential applications in the treatment of cancer, as well as for its potential as an anti-inflammatory agent.
Scientific Research Applications
Microtubule Interaction and Stability
N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), including N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea, have been extensively studied for their interaction with microtubules. These compounds covalently bind to β-tubulin near the colchicine-binding site, affecting microtubule stability. The Glutamyl 198 residue in β-tubulin (Glu198) is crucial for this interaction, and its modification by CEUs correlates with a decrease in microtubule stability, as indicated by reduced acetylation of Lys40 on α-tubulin, a key indicator of microtubule stability (Fortin et al., 2011).
Antimitotic Antitumor Agents
These ureas are also recognized as new classes of antimitotic agents due to their ability to induce microtubule depolymerization through selective alkylation of beta-tubulin. CEUs have been found to be weak alkylators and non-DNA-damaging agents, distinguishing them from typical antimitotic drugs. They do not interact with thiol functions of glutathione or glutathione reductase, further emphasizing their unique mechanism of action as antimitotic agents (Mounetou et al., 2001).
Cell Cycle Arrest
Certain molecules within the CEU family, such as cyclohexylphenyl-chloroethyl urea (CCEU) and iodophenyl-chloroethyl urea (ICEU), have been shown to induce cell cycle blocks in different phases. This indicates a potential for differential protein alkylation patterns leading to varied cellular responses, such as cell cycle arrest at specific stages (Bouchon et al., 2007).
Protein Binding and Specificity
Research into the electrophilic 2-chloroethyl amino moiety of CEU has highlighted its role in cell growth inhibition and specificity as an irreversible antagonist of the colchicine-binding site. The study of various derivatives of CEU shows that increasing the potency of the electrophilic moiety enhances antiproliferative activity but reduces the capacity for covalent binding to the colchicine-binding site (Fortin et al., 2007).
properties
IUPAC Name |
1-(2-chloroethyl)-3-[3-(difluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2N2O2/c11-4-5-14-10(16)15-7-2-1-3-8(6-7)17-9(12)13/h1-3,6,9H,4-5H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWPACCXIMDHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204315 | |
| Record name | Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea | |
CAS RN |
1427460-88-5 | |
| Record name | Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 3-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405563.png)



![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)
![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)
![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)
